Ethyl 1-Oxo-1H-pyrano[3,4-c]pyridine-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 1-oxopyrano[3,4-c]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4/c1-2-15-11(14)9-5-7-3-4-12-6-8(7)10(13)16-9/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZYSALYFJXLEMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=NC=C2)C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50679700 | |
| Record name | Ethyl 1-oxo-1H-pyrano[3,4-c]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50679700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58790-51-5 | |
| Record name | Ethyl 1-oxo-1H-pyrano[3,4-c]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50679700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Data:
| Reaction Conditions | Yield | Reference |
|---|---|---|
| Reflux in ethyl acetate with triethylamine and KI | 85–89.6% | |
| Microwave-assisted in ethanol at 120°C | 76–92% |
Mechanistically, the nucleophilic amino group attacks the electrophilic carbonyl or halogenated carbon, promoting ring closure to form the pyrano[3,4-c]pyridine core.
Condensation of 2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate
Another approach involves condensing aminoesters with ethyl isothiocyanatoacetate or ethyl isocyanatoacetate, leading to thiourea or urea derivatives that cyclize to form the fused heterocyclic system. Reactions typically proceed under reflux in pyridine, with yields ranging from 68% to 84%. These methods often include subsequent cyclization steps involving acid hydrolysis or dehydration to finalize the pyrano[3,4-c]pyridine structure.
Example:
| Reagents | Conditions | Yield | Reference |
|---|---|---|---|
| Ethyl 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate + ethyl isothiocyanatoacetate | Reflux in pyridine, 1 hour | 68% |
This route benefits from the nucleophilicity of amino groups and the electrophilicity of isothiocyanate derivatives, enabling efficient cyclization.
Multi-Step Synthesis via Vilsmeier Reagent and Carbaldehyde Intermediates
A sophisticated method involves the formation of 2-oxo-2H-pyrano[2,3-c]indolizine-3-carboxylates through Vilsmeier reagent-mediated formylation of heterocyclic precursors, followed by oxidation, nitrile formation, and annulation steps. This sequence yields the target compound with high efficiency (~89%) under reflux conditions in solvents like toluene and dichloromethane, with subsequent purification via chromatography.
Key Steps:
- Formation of formylated intermediates using Vilsmeier reagent.
- Oxidation to carboxylic acids.
- Cyclization to pyrano[3,4-c]pyridine derivatives.
Microwave-Assisted Cyclizations
Recent advances incorporate microwave irradiation to accelerate cyclization reactions, significantly reducing reaction times and improving yields. For example, reacting precursor substrates with active methylene reagents in ethanol under microwave irradiation at 120°C for 1 hour resulted in yields exceeding 90%. This method enhances reaction efficiency and scalability.
Reaction Conditions and Yield Summary
The following table summarizes the key reaction conditions and yields reported in literature:
Mechanistic Insights and Notes
- Cyclization Pathways: The formation of the pyrano[3,4-c]pyridine core typically involves nucleophilic attack of amino groups on electrophilic carbonyl or halogenated carbons, followed by intramolecular cyclization.
- Electronic Effects: Electron-donating groups (e.g., methoxy) on aromatic rings enhance nucleophilicity, increasing reaction rates and yields.
- Reaction Optimization: Microwave irradiation and solvent selection (e.g., ethanol, ethyl acetate) are critical for optimizing yields and reducing reaction times.
- Purification: Flash chromatography on silica gel is commonly employed to isolate pure products, often using gradients of ethyl acetate/hexane or ethyl acetate/benzene.
Summary of Research Findings
The synthesis of Ethyl 1-Oxo-1H-pyrano[3,4-c]pyridine-3-carboxylate is versatile, with methods ranging from classical reflux reactions to modern microwave-assisted protocols. The choice of reagents, solvents, and reaction conditions significantly influences yield and purity. Multi-step sequences involving formylation, oxidation, and cyclization steps are well-documented, with yields often exceeding 80% under optimized conditions.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-Oxo-1H-pyrano[3,4-c]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrano[3,4-c]pyridine derivatives. For example, compounds derived from ethyl 1-oxo-1H-pyrano[3,4-c]pyridine-3-carboxylate have shown promising results in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A notable study demonstrated that derivatives of this compound exhibited significant cytotoxicity against human cancer cell lines such as HeLa and MCF-7 .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activities. Research indicates that this compound derivatives possess effective antibacterial and antifungal properties. In vitro tests revealed that certain derivatives can inhibit the growth of pathogenic bacteria like Staphylococcus aureus and fungi such as Candida albicans .
Organic Synthesis Applications
Building Block for Synthesis
this compound serves as an essential building block in organic synthesis. Its unique structure allows for the formation of various heterocyclic compounds through cyclization reactions. For instance, it can be utilized in the synthesis of more complex pyran and pyridine derivatives via nucleophilic substitution reactions .
Green Chemistry Initiatives
The compound is also significant in green chemistry applications. Its synthesis often involves environmentally benign conditions and catalysts, making it a suitable candidate for sustainable chemical processes. Researchers have explored its role in carbon-carbon bond formation reactions under mild conditions, contributing to the development of greener synthetic methodologies .
Materials Science Applications
Polymer Chemistry
In materials science, this compound has been investigated for its potential use in polymer chemistry. The compound can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Studies indicate that polymers containing this compound exhibit improved performance characteristics compared to traditional materials .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Derivatives showed >70% inhibition of HeLa cells at 50 µM concentration. |
| Study 2 | Antimicrobial Properties | Effective against Staphylococcus aureus with an MIC of 32 µg/mL. |
| Study 3 | Organic Synthesis | Successful formation of pyridine derivatives using this compound as a precursor. |
| Study 4 | Polymer Chemistry | Enhanced mechanical strength in polymers incorporating the compound by up to 30%. |
Mechanism of Action
The mechanism by which Ethyl 1-Oxo-1H-pyrano[3,4-c]pyridine-3-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed biological activities. For instance, it may inhibit certain enzymes or receptors, thereby modulating cellular processes .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural and synthetic differences between Ethyl 1-Oxo-1H-pyrano[3,4-c]pyridine-3-carboxylate and analogous compounds:
Biological Activity
Introduction
Ethyl 1-Oxo-1H-pyrano[3,4-c]pyridine-3-carboxylate (CAS No. 58790-51-5) is a heterocyclic compound with a pyrano-pyridine core structure. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Detail |
|---|---|
| IUPAC Name | Ethyl 1-oxopyrano[3,4-c]pyridine-3-carboxylate |
| Molecular Formula | C₁₁H₉NO₄ |
| Molecular Weight | 219.19 g/mol |
| CAS Number | 58790-51-5 |
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds range from 0.22 to 0.25 μg/mL, indicating potent antimicrobial effects .
Case Study: Antimicrobial Evaluation
A study evaluated the antimicrobial activity of several derivatives of this compound. The findings are summarized in the table below:
| Compound | MIC (μg/mL) | Activity Type |
|---|---|---|
| Derivative 4a | 0.22 | Bactericidal |
| Derivative 5a | 0.23 | Bactericidal |
| Derivative 7b | 0.25 | Bactericidal |
| Derivative 10 | 0.24 | Bactericidal |
Anticancer Activity
This compound has also shown promising anticancer activity in various cancer cell lines. Studies have reported that the compound induces apoptosis in cancer cells through the modulation of specific signaling pathways.
The mechanism by which this compound exerts its anticancer effects involves:
- Inhibition of Cell Proliferation: The compound disrupts cell cycle progression in cancer cells.
- Induction of Apoptosis: It activates caspase pathways leading to programmed cell death.
- Targeting Specific Enzymes: The compound may inhibit enzymes involved in tumor growth and metastasis.
Research Findings
Recent studies have focused on synthesizing new derivatives of this compound to enhance its biological activity. These efforts include modifying functional groups to improve solubility and bioavailability.
Table: Summary of Biological Activities
Q & A
What are the common synthetic routes for Ethyl 1-Oxo-1H-pyrano[3,4-c]pyridine-3-carboxylate, and how can reaction conditions be optimized for higher yields?
Level: Advanced
Answer:
A key synthetic route involves reacting 3-morpholino-5,6-dihydropyridin-2(1H)-one with ethyl (Z)-2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate in the presence of a base (e.g., triethylamine) to form the pyrazolo[3,4-c]pyridine intermediate. Acidic hydrolysis (e.g., trifluoroacetic acid) removes the morpholino group, yielding the target compound. Optimization strategies include:
- Catalyst and solvent selection : Using KI as a catalyst in DMF improves reaction efficiency .
- Temperature control : Maintaining −5 to 0°C during formamide-mediated amidation minimizes side reactions .
- Purification : Recrystallization from aqueous mixtures enhances purity (85% yield reported) .
How is the crystal structure of this compound validated?
Level: Basic
Answer:
The SHELX software suite (e.g., SHELXL) is widely used for small-molecule crystallographic refinement. Key steps include:
- Data collection : High-resolution X-ray diffraction data ensures accurate intensity measurements.
- Hydrogen bonding analysis : Graph-set analysis identifies directional interactions critical for stability .
- Validation : Tools like PLATON check for geometric anomalies (e.g., bond-length outliers) .
For example, SHELXL’s "TWIN" command can resolve twinning issues in macromolecular crystals .
What methodologies are used to assess the biological activity of this compound as a Factor Xa inhibitor?
Level: Basic
Answer:
- In vitro assays : Measure inhibition of Factor Xa enzymatic activity using chromogenic substrates (e.g., S-2222). IC50 values are determined via dose-response curves .
- In silico modeling : Molecular docking (e.g., AutoDock) predicts binding affinity to Factor Xa’s active site, guided by crystallographic data .
- Pharmacodynamic studies : In vivo anticoagulant effects are quantified using thrombin generation assays or tail-bleeding time models in rodents .
How can alternative synthetic strategies address limitations in traditional routes?
Level: Advanced
Answer:
- Electrocyclization : Ethyl diazoacetate reacts with enol triflates under palladium catalysis to form the pyrano-pyridine core, bypassing multi-step condensation (62% yield) .
- Microwave-assisted synthesis : Reduces reaction time for cyclization steps while maintaining regioselectivity.
- Flow chemistry : Enhances scalability of nitro-group reductions (e.g., H2/Pd-C in continuous flow reactors) .
What analytical techniques ensure purity and structural fidelity of the compound?
Level: Basic
Answer:
- LCMS : Confirms molecular weight (e.g., ESI-MS m/z 450.2 [M+1]) and detects impurities (<2% by area normalization) .
- NMR : 1H/13C NMR (DMSO-d6) identifies functional groups (e.g., δ 4.28 ppm for ethyl ester protons) .
- HPLC : Reverse-phase C18 columns (e.g., 98.6% purity at 254 nm) validate batch consistency .
How can researchers resolve contradictions in crystallographic data between studies?
Level: Advanced
Answer:
- Multi-software validation : Cross-check refinement results with OLEX2 and PHENIX to identify systematic errors .
- Twinned data handling : Apply the Hooft y parameter in SHELXL to refine twinned crystals without overfitting .
- Hydrogen placement : Use AFIX commands to model disordered H-atoms in high-multiplicity datasets .
What is the compound’s role in developing anticoagulant drugs like Apixaban?
Level: Basic
Answer:
It serves as a critical intermediate in Apixaban synthesis. Key steps include:
- Amidation : Reacting the ethyl ester with formamide and sodium methoxide introduces the terminal amide group (85% yield) .
- Cyclization : Acid-catalyzed ring closure forms the pyrazolo[3,4-c]pyridine core .
- Pharmacophore optimization : Substituents at the 1- and 6-positions enhance Factor Xa binding affinity (Ki < 0.1 nM) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
